molecular formula C6H6N4O7 B11060423 3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide

3,5-Dimethoxy-2,6-dinitropyrazine 1-oxide

Cat. No.: B11060423
M. Wt: 246.13 g/mol
InChI Key: WMQHDQBNBKQJJP-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE is a complex organic compound known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of methoxy and nitro groups attached to a pyrazine ring, which imparts distinct reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE typically involves the nitration of 3,5-dimethoxypyrazine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the pyrazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of pyrazine oxides.

    Reduction: Formation of 3,5-diamino-2,6-dimethoxypyrazine.

    Substitution: Formation of various substituted pyrazine derivatives.

Scientific Research Applications

3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of advanced materials and as a component in specialized chemical formulations.

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The methoxy groups contribute to the compound’s stability and reactivity, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105): Known for its thermal stability and low sensitivity, used in energetic materials.

    3,5-Dimethoxy-2,6-dinitropyrazine: Similar structure but lacks the ionic character of the 1-olate form.

Uniqueness

3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE is unique due to its combination of methoxy and nitro groups, which impart distinct chemical properties and potential applications. Its ionic nature also differentiates it from other similar compounds, influencing its reactivity and stability.

This detailed article provides a comprehensive overview of 3,5-DIMETHOXY-2,6-DINITROPYRAZIN-1-IUM-1-OLATE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H6N4O7

Molecular Weight

246.13 g/mol

IUPAC Name

3,5-dimethoxy-2,6-dinitro-1-oxidopyrazin-1-ium

InChI

InChI=1S/C6H6N4O7/c1-16-3-5(9(12)13)8(11)6(10(14)15)4(7-3)17-2/h1-2H3

InChI Key

WMQHDQBNBKQJJP-UHFFFAOYSA-N

Canonical SMILES

COC1=C([N+](=C(C(=N1)OC)[N+](=O)[O-])[O-])[N+](=O)[O-]

Origin of Product

United States

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